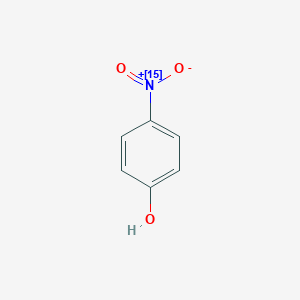

4-Nitrophenol-15N

Cat. No. B140049

Key on ui cas rn:

103427-15-2

M. Wt: 140.1 g/mol

InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08658409B2

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Tris-HCl

Quantity

50 μL

Type

reactant

Reaction Step Eight

[Compound]

Name

acetyl xylan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[N+](C1C=CC(CC([O-])=O)=CC=1)([O-])=O.C(O)C(N)(CO)CO.Cl.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([O-:32])=[CH:28][CH:27]=1)([O-:25])=[O:24]>CS(C)=O.C([O-])(=O)C.[Na+]>[CH:27]1[C:26]([N+:23]([O-:25])=[O:24])=[CH:31][CH:30]=[C:29]([OH:32])[CH:28]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

Step Eight

|

Name

|

Tris-HCl

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Nine

[Compound]

|

Name

|

acetyl xylan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

At 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at pH 5, 25° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08658409B2

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Tris-HCl

Quantity

50 μL

Type

reactant

Reaction Step Eight

[Compound]

Name

acetyl xylan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[N+](C1C=CC(CC([O-])=O)=CC=1)([O-])=O.C(O)C(N)(CO)CO.Cl.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([O-:32])=[CH:28][CH:27]=1)([O-:25])=[O:24]>CS(C)=O.C([O-])(=O)C.[Na+]>[CH:27]1[C:26]([N+:23]([O-:25])=[O:24])=[CH:31][CH:30]=[C:29]([OH:32])[CH:28]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

Step Eight

|

Name

|

Tris-HCl

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Nine

[Compound]

|

Name

|

acetyl xylan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

At 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at pH 5, 25° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08658409B2

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Tris-HCl

Quantity

50 μL

Type

reactant

Reaction Step Eight

[Compound]

Name

acetyl xylan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[N+](C1C=CC(CC([O-])=O)=CC=1)([O-])=O.C(O)C(N)(CO)CO.Cl.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([O-:32])=[CH:28][CH:27]=1)([O-:25])=[O:24]>CS(C)=O.C([O-])(=O)C.[Na+]>[CH:27]1[C:26]([N+:23]([O-:25])=[O:24])=[CH:31][CH:30]=[C:29]([OH:32])[CH:28]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]

|

Step Eight

|

Name

|

Tris-HCl

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Nine

[Compound]

|

Name

|

acetyl xylan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

At 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at pH 5, 25° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |